molecular formula C13H16O B184051 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one CAS No. 162752-17-2

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Cat. No. B184051
M. Wt: 188.26 g/mol
InChI Key: VICFYSNYODVXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479424B1

Procedure details

A 3 L one neck flask fit with an overhead stirrer, condenser, nitrogen inlet, solids addition funnel, and thermometer was charged with crude 6-t-butyl-1-indanone (109 g, 0.577 mol) and anhydrous ethanol (1.5 L). The reaction was heated to 30-40° C. and sodium borohydride (43.6 g, 1.15 mol) was added over the course of 30 min followed by heating to reflux overnight. The next day an additional amount of sodium borohydride is added (12.0 g, 0.32 mol) and reflux continued for an hour. The reaction was cooled, quenched in 5% HCl/ice (1 L), extracted into diethyl ether (1 L), and the organic layer washed with water (14×150 mL), and dried over anhydrous sodium sulfate. Rotary evaporation to remove the solvent gave crude 6-t-butyl-1-indanol (64.4 g). Another diethyl ether extraction as above gave an additional amount of crude 6-t-butyl-1-indanol (75.5 g total). 1HNMR (CDCl3, 500 MHz) δ7.46 (s, 1H); 7.32 (dd, JAB=1.5, 8 Hz, 1H); 7.19 (d, JAB=8 Hz, 1H); 5.24 (t, J=6 Hz); 3.01 (m, 1H); 2.78 (p, J=7.5 Hz, 1H); 2.50 (m, 1H); 1.95 (m, 1H); 1.32 (s, 9H).
[Compound]
Name
one
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
43.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][C:11]2=[O:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>C(O)C>[C:1]([C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][CH:11]2[OH:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
one
Quantity
3 L
Type
reactant
Smiles
Step Two
Name
Quantity
109 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C2CCC(C2=C1)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
43.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
continued for an hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
quenched in 5% HCl/ice (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted into diethyl ether (1 L)
WASH
Type
WASH
Details
the organic layer washed with water (14×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Rotary evaporation
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
gave crude 6-t-butyl-1-indanol (64.4 g)
EXTRACTION
Type
EXTRACTION
Details
Another diethyl ether extraction as

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C2CCC(C2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 75.5 g
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.